1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Description
Significance of Pyrrole (B145914) Core Structures in Synthetic Chemistry and Materials Science
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in organic chemistry. numberanalytics.comresearchgate.net Its structure is a key component in a vast array of natural products essential for life, including heme, chlorophyll, and vitamin B12. alliedacademies.orgresearchgate.net The electron-rich nature of the pyrrole ring makes it highly reactive and versatile, serving as a valuable building block in the synthesis of complex molecules. numberanalytics.com
In synthetic chemistry, the functionalization of the pyrrole nucleus is a subject of intense research, leading to the development of numerous pharmaceuticals and agrochemicals. numberanalytics.comalliedacademies.org Beyond its biological relevance, the pyrrole core is integral to materials science. researchgate.net Pyrrole-based polymers and materials are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices. numberanalytics.com The ability of pyrrole derivatives to act as catalysts, corrosion inhibitors, and components of dyes further underscores their importance. alliedacademies.orgscispace.com
The synthesis of N-substituted pyrroles is often achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comalfa-chemistry.com This reaction is a robust and widely used method for accessing a diverse range of pyrrole derivatives. nih.govorganic-chemistry.org
Relevance of Phenethylamine (B48288) Scaffolds in Organic Synthesis
The phenethylamine scaffold, characterized by a phenyl ring attached to an amino group via a two-carbon sidechain, is a fundamental structural motif in medicinal chemistry and neurobiology. mdpi.comnih.gov This framework is the backbone for a variety of endogenous compounds, including the crucial catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. mdpi.comnih.gov
The versatility of the phenethylamine structure allows for extensive modification, leading to a wide array of derivatives with diverse pharmacological activities. wikipedia.orgnih.gov These compounds can act as central nervous system stimulants, antidepressants, and appetite suppressants, among other therapeutic applications. wikipedia.org The synthesis of phenethylamine analogs is a significant area of organic synthesis, driven by the continuous search for new therapeutic agents. acs.org The ability to introduce various substituents on the phenyl ring, the ethyl chain, and the amino group allows for the fine-tuning of the molecule's biological activity. wikipedia.org
Current Research Trends in Hybrid Pyrrole-Phenethylamine Systems
The creation of hybrid molecules that combine the pyrrole and phenethylamine scaffolds is an emerging area of interest in chemical research, particularly in medicinal chemistry. The rationale behind this approach is to integrate the distinct properties of each moiety to develop novel compounds with potentially enhanced or unique biological activities. rsc.org
Research into pyrrole-containing hybrids has shown promise in developing potential anticancer and antibacterial agents. nih.govmdpi.com The pyrrole ring system is a feature in several marketed drugs with a range of biological effects, including antipsychotic, antibacterial, and anticancer properties. rsc.org By attaching a phenethylamine tail to a pyrrole core, chemists can explore new chemical space and investigate how the combined structure interacts with biological targets.
While specific research on 1-(3-Pyrrol-1-yl-phenyl)-ethylamine is not extensively available in public literature, its structure is representative of this trend in hybrid molecule design. The synthesis of such a compound would likely involve the reaction of a 1,4-dicarbonyl compound with a phenethylamine derivative bearing a primary amine, such as 3-amino-alpha-phenylethylamine, via a method like the Paal-Knorr synthesis. mdpi.comalfa-chemistry.com The resulting molecule holds potential for investigation in various fields, leveraging the combined chemical heritage of its constituent parts.
Synthetic Methodologies for this compound and Related Architectures
The synthesis of N-aryl pyrroles, such as this compound, is a significant focus in organic and medicinal chemistry due to the prevalence of the pyrrole scaffold in numerous biologically active compounds. The construction of this heterocyclic system can be achieved through various strategic approaches, often centered on the formation of the pyrrole ring itself. These methods range from classical condensation reactions to modern, eco-friendly multicomponent strategies.
**2.1. Strategic Approaches to Pyrrole Ring Formation
The creation of the pyrrole ring is the cornerstone of synthesizing compounds like this compound. Methodologies are diverse, offering routes that can accommodate a wide array of functional groups and substitution patterns on both the pyrrole ring and the N-aryl substituent.
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules like substituted pyrroles in a single, efficient step from three or more starting materials. researchgate.net These reactions are prized for their high atom economy and operational simplicity.
In line with the principles of green chemistry, significant research has been directed toward developing catalyst- and solvent-free MCRs for pyrrole synthesis. bohrium.com One such approach involves a three-component reaction between primary amines, 1,3-dicarbonyl compounds, and β-nitro styrenes. bohrium.comresearchgate.net This reaction proceeds at room temperature, either with or without the presence of white light, to produce 1,2,3,4-tetrasubstituted pyrroles in good to excellent yields. The mechanism is believed to involve the initial formation of an enamine from the primary amine and the 1,3-dicarbonyl, followed by a Michael addition to the β-nitro styrene, and subsequent intramolecular cyclization and aromatization. bohrium.comresearchgate.net
Another catalyst-free, three-component method synthesizes polysubstituted pyrrole derivatives from a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water at 70°C. orientjchem.org Furthermore, a four-component, catalyst-free synthesis can yield penta-substituted pyrroles from starting materials like phenyl glyoxal (B1671930) monohydrate, amines, N,N-dimethyl barbituric acid, and 1,3-dicarbonyls in refluxing ethanol. orientjchem.org These methods highlight the move towards more environmentally benign synthetic protocols by avoiding toxic catalysts and solvents. bohrium.com
| Reactants (3-Component) | Conditions | Product Scope | Reference |
| Primary Amines, 1,3-Dicarbonyls, β-Nitro Styrenes | Room Temp, Solvent-Free | 1,2,3,4-Tetrasubstituted Pyrroles | bohrium.comresearchgate.net |
| Primary Amines, Alkyl Propiolates, Diethyl Oxalate | Water, 70°C | Polysubstituted Pyrroles | orientjchem.org |
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as an effective and convenient catalyst for the three-component synthesis of C- and N-substituted pyrroles in water. researchgate.netscirp.org This method involves the reaction of phenacyl bromides, primary amines (both alkyl and aryl), and pentane-2,4-dione. researchgate.netscirp.org The use of an aqueous medium makes this approach more eco-friendly than those requiring chlorinated or high-boiling organic solvents. researchgate.net
The reaction proceeds efficiently with a catalytic amount (typically 10 mol%) of DABCO. scirp.orgscirp.org For instance, the reaction of phenacyl bromide, phenylethylamine, and pentane-2,4-dione in water with 10 mol% DABCO results in a high yield (84%) of the desired pyrrole, whereas the uncatalyzed reaction yields only 20% even after extended time. scirp.orgscirp.org The proposed mechanism suggests that DABCO, a water-soluble organic base, facilitates the reaction between an enamine intermediate (formed from the amine and pentane-2,4-dione) and the phenacyl bromide. scirp.org
| Amine | Phenacyl Bromide | Yield (%) | Reference |
| Phenyl ethylamine (B1201723) | Phenacyl bromide | 84 | scirp.orgscirp.org |
| Aniline (B41778) | Phenacyl bromide | 90 | scirp.org |
| Benzylamine | Phenacyl bromide | 88 | scirp.org |
| Cyclohexylamine | 4-Bromophenacyl bromide | 85 | scirp.org |
A one-step synthesis of pyrroles mediated by triphenylphosphine (B44618) (PPh3) offers a route from α,β-unsaturated imines and acid chlorides. organic-chemistry.org This reaction proceeds via an intramolecular Wittig-type mechanism, where the phosphine (B1218219) mediates the cyclization with the elimination of triphenylphosphine oxide. This method provides excellent regiocontrol and is applicable to a broad range of substrates, allowing for the synthesis of diversely substituted pyrroles. The process was successfully used to synthesize Lukianol A, a biologically active natural product. organic-chemistry.org
In a different context, triethylamine (B128534) (Et3N) is used as a base in the synthesis of N-acylated pyrroles. For example, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one can be synthesized by treating phenyl(4-phenyl-1H-pyrrol-3-yl)methanone with cinnamoyl chloride in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). mdpi.com
The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing pyrroles. wikipedia.org The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions, to form the pyrrole ring via dehydrative cyclization. wikipedia.orgorganic-chemistry.org The mechanism is understood to involve the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole. wikipedia.org
Modern variations of the Paal-Knorr reaction focus on greener and milder conditions. nih.gov Iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org Demonstrating an even more simplified approach, Paal-Knorr condensation of hexane-2,5-dione with primary amines has been successfully carried out at room temperature under entirely solvent- and catalyst-free conditions, offering advantages in procedural simplicity and product isolation. researchgate.net Uncatalyzed Paal-Knorr reactions have also been shown to proceed effectively in boiling water. nih.gov
Condensation reactions are central to many pyrrole synthesis strategies. The Knorr pyrrole synthesis, a related classical method, involves the condensation of an α-aminoketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. semanticscholar.org This reaction is typically performed with heat under acidic conditions, often using acetic acid as the solvent, to yield tetra-substituted pyrroles. semanticscholar.org
Another synthetic route begins with an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) to form a chalcone (B49325) (an α,β-unsaturated ketone). mdpi.com This intermediate can then react with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions in a one-pot reaction to generate a polysubstituted pyrrole. mdpi.com This highlights how initial condensation reactions can build key intermediates for subsequent cyclization into the desired pyrrole architecture.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h2-10H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLWYVUULIYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254104 | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-45-1 | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-3-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1 3 Pyrrol 1 Yl Phenyl Ethylamine Analogues
Reactions Involving the Amine Functionality
The primary amine group in 1-(3-pyrrol-1-yl-phenyl)-ethylamine analogues is a versatile site for chemical modification, readily participating in reactions that form new carbon-nitrogen bonds and allowing for various N-functionalization strategies.
Amine Reactivity in Carbon-Nitrogen Bond Formations
The lone pair of electrons on the nitrogen atom of the primary amine imparts nucleophilic character, making it susceptible to reactions with a variety of electrophiles to form new carbon-nitrogen bonds. tcichemicals.com This reactivity is fundamental to the synthesis of more complex derivatives.
One of the most common transformations is N-acylation , where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form amides. researchgate.net This reaction is typically straightforward and proceeds under mild conditions. For instance, the reaction of a this compound analogue with an acyl chloride would be expected to yield the corresponding N-acyl derivative.
N-alkylation of the primary amine can also be achieved, though it can be more challenging to control than acylation, with the potential for over-alkylation to form secondary and tertiary amines. libretexts.org Reductive amination of carbonyl compounds in the presence of the amine is a common strategy to achieve mono-alkylation.
Furthermore, the amine group can participate in Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. tcichemicals.com While typically used to form arylamines from aryl halides, related copper-catalyzed methods have also been developed for the coupling of amines with aryl halides. nih.govresearchgate.net
A summary of representative C-N bond-forming reactions for primary amines is presented in Table 1.
| Reaction Type | Reagents and Conditions | Expected Product with this compound Analogue |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), inert solvent | N-Acyl-1-(3-pyrrol-1-yl-phenyl)-ethylamine derivative |
| N-Alkylation | Alkyl halide, base | N-Alkyl-1-(3-pyrrol-1-yl-phenyl)-ethylamine derivative |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl-1-(3-pyrrol-1-yl-phenyl)-ethylamine derivative |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, ligand, base | N-Aryl-1-(3-pyrrol-1-yl-phenyl)-ethylamine derivative |
N-Functionalization and Protecting Group Chemistry
The reactivity of the amine functionality often necessitates the use of protecting groups to prevent unwanted side reactions during transformations at other parts of the molecule, such as the pyrrole (B145914) ring. libretexts.org The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.
Commonly used protecting groups for primary amines include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.commasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.com The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com
The selection of an appropriate protecting group strategy, often referred to as an "orthogonal" strategy, allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org This is particularly important in multi-step syntheses involving complex molecules.
Table 2 provides an overview of common amine protecting groups and their deprotection conditions.
| Protecting Group | Reagent for Introduction | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) |
| Formyl | Ethyl formate (B1220265) | Acidic or basic hydrolysis |
| Acetyl | Acetic anhydride (B1165640) or acetyl chloride | Strong acidic or basic hydrolysis |
| Trifluoroacetyl | Trifluoroacetic anhydride | Mild basic hydrolysis |
Reactions at the Pyrrole Nucleus
The pyrrole ring in this compound analogues is an electron-rich aromatic system, making it susceptible to a variety of reactions, including electrophilic substitution, metal-catalyzed cross-coupling, and oxidative transformations.
Electrophilic Aromatic Substitution Patterns on N-Arylpyrroles
The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609). libretexts.org Electrophilic aromatic substitution (EAS) on N-substituted pyrroles generally occurs preferentially at the C2 and C5 positions. This regioselectivity is attributed to the greater resonance stabilization of the cationic intermediate (the arenium ion) formed upon electrophilic attack at these positions compared to attack at the C3 or C4 positions. libretexts.org
The presence of the N-phenyl group can influence the reactivity and regioselectivity of EAS reactions. Common EAS reactions on pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. youtube.comwikipedia.org However, the high reactivity of the pyrrole ring can sometimes lead to polymerization, especially under strongly acidic conditions often employed in Friedel-Crafts reactions. stackexchange.com Milder conditions and catalysts are therefore often necessary. For instance, Vilsmeier-Haack formylation can be used to introduce a formyl group at the 2-position of the pyrrole ring. youtube.com
The substitution pattern of representative electrophilic aromatic substitution reactions on N-arylpyrroles is summarized in Table 3.
| Reaction Type | Reagent and Conditions | Major Product(s) for N-Arylpyrrole |
| Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) in an inert solvent | 2-Halo-1-arylpyrrole and 2,5-dihalo-1-arylpyrrole |
| Nitration | HNO₃/Acetic Anhydride | 2-Nitro-1-arylpyrrole |
| Sulfonation | SO₃/Pyridine | 1-Arylpyrrole-2-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Arylpyrrole-2-carbaldehyde |
| Friedel-Crafts Acylation | Acyl chloride, mild Lewis acid (e.g., SnCl₄) | 2-Acyl-1-arylpyrrole |
Metal-Catalyzed Cross-Coupling Reactions on Substituted Pyrroles
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalized pyrroles. mdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of various substituents onto the pyrrole ring.
For these reactions to be successful, a leaving group, typically a halide (Br, I) or a triflate, is required on the pyrrole ring. The synthesis of halogenated N-arylpyrroles provides the necessary precursors for these transformations. For example, a 2-bromo-1-(3-pyrrol-1-yl-phenyl)-ethylamine analogue could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst to form a 2-aryl-1-(3-pyrrol-1-yl-phenyl)-ethylamine derivative. mdpi.com
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in these coupling reactions. The presence of the amine functionality on the phenyl ring may require protection to avoid interference with the catalyst.
Table 4 outlines some common metal-catalyzed cross-coupling reactions applicable to substituted pyrroles.
| Reaction Type | Coupling Partners | Catalyst System | Expected Product with Halogenated this compound Analogue |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Aryl/vinyl-substituted derivative |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Alkenyl-substituted derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Alkynyl-substituted derivative |
| Stille Coupling | Organostannane | Pd catalyst | Aryl/vinyl-substituted derivative |
Oxidative Transformations of the Pyrrole Ring
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to the degradation and ring-opening of the pyrrole nucleus. However, under controlled conditions, selective oxidative transformations can be achieved.
For instance, the oxidative polymerization of pyrrole and its derivatives is a well-known process that leads to the formation of conducting polymers. beilstein-journals.org In the context of this compound analogues, the presence of the amine group on the phenyl ring could potentially influence the polymerization process.
In some cases, oxidative dearomatization of the pyrrole ring can occur, leading to the formation of pyrrolinone derivatives. For example, reaction with certain oxidizing agents in the presence of nucleophiles can result in the formation of 2-pyrrolinones. A recent study demonstrated a dearomative double chlorination of 1H-pyrroles to form highly reactive intermediates that can be trapped with nucleophiles to yield functionalized 3-pyrrolin-2-ones. nih.gov
The susceptibility of the pyrrole ring to oxidation highlights the need for careful selection of reagents and conditions when performing other chemical transformations on these molecules.
Reactions on the Phenyl Ring
The reactivity of the phenyl ring in this compound analogues is significantly influenced by the two substituents: the pyrrol-1-yl group and the 1-aminoethyl group. Their electronic properties dictate the regioselectivity of various transformations, including electrophilic aromatic substitutions, radical cyclizations, and transition metal-catalyzed functionalizations.
Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. The outcome of such reactions on a substituted benzene ring is governed by the electronic nature of the substituents already present. masterorganicchemistry.com These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). wikipedia.org
The this compound molecule contains two key directing groups on the phenyl ring, positioned meta to each other.
1-Aminoethyl Group: This alkylamine substituent is generally considered an activating group and an ortho-, para-director. libretexts.org The alkyl portion is electron-donating via an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution. libretexts.orgyoutube.com
In this compound, the pyrrol-1-yl group at C1 directs incoming electrophiles to positions C2, C4, and C6. The 1-aminoethyl group at C3 directs to positions C2, C4, and C6. Therefore, these positions are additively activated by both groups, making them the most probable sites for electrophilic attack. The C5 position is sterically hindered by the adjacent 1-aminoethyl group. Between the C2, C4, and C6 positions, the C4 and C6 positions are generally favored to minimize steric hindrance from the existing substituents.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex. nih.gov This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. nih.gov
Deprotonation of the sigma complex by a weak base to restore the aromatic ring and yield the substituted product. nih.gov
The stability of the intermediate sigma complex is crucial. For ortho- and para-directing groups, the positive charge in the intermediate can be delocalized onto the substituent or the carbon atom bearing the substituent, leading to a more stable intermediate compared to meta attack. youtube.com
| Substituent Group | Classification | Directing Effect | Reactivity Effect | Relevant Examples |
|---|---|---|---|---|
| -NH₂, -NHR, -NR₂ | Strongly Activating | Ortho-, Para- | Activating | Anilines, N-alkylanilines |
| -OH, -OR | Strongly Activating | Ortho-, Para- | Activating | Phenols, Anisole organicchemistrytutor.com |
| -NHCOR | Moderately Activating | Ortho-, Para- | Activating | Acetanilide |
| -Alkyl (e.g., -CH₂CH₃) | Weakly Activating | Ortho-, Para- | Activating | Toluene, Ethylbenzene libretexts.org |
| -C₆H₅ (Phenyl) | Weakly Activating | Ortho-, Para- | Activating | Biphenyl chemistrysteps.com |
| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho-, Para- | Deactivating | Halobenzenes libretexts.org |
| -NO₂ | Strongly Deactivating | Meta- | Deactivating | Nitrobenzene savemyexams.com |
| -N⁺R₃ | Strongly Deactivating | Meta- | Deactivating | Anilinium ions wikipedia.org |
Radical Cyclization Reactions
Radical cyclization reactions provide a powerful method for constructing cyclic structures. In analogues of this compound, the presence of the N-aryl moiety allows for various intramolecular radical cyclization strategies, often leading to the formation of fused heterocyclic systems. These reactions typically involve the generation of a radical species which then attacks the aromatic ring in an intramolecular fashion.
One notable strategy involves the photocatalytic alkylation/arylative cyclization of N-acrylamides derived from N-substituted anilines. nih.gov In this type of transformation, a radical generated from a ketone derivative can add to the acrylamide (B121943) double bond. The resulting radical intermediate can then undergo an intramolecular cyclization onto the ortho position of the N-aryl group to form functionalized oxindole (B195798) structures. nih.gov
Another relevant approach is the iron-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes. nih.gov In this process, the N-aryl cyclopropylamine (B47189) can be opened to form a radical intermediate that engages in a cyclization cascade with an alkene coupling partner to yield polyfunctionalized cyclopentylamines. nih.govresearchgate.net While this is an intermolecular reaction, it demonstrates the reactivity of the N-aryl amine motif under radical conditions.
These examples suggest that suitable modification of the ethylamine (B1201723) side chain in this compound analogues, for instance by converting it to an N-acrylamide or a related reactive species, could enable intramolecular radical cyclization onto the phenyl ring, providing access to novel polycyclic pyrrole derivatives.
| Reaction Type | Substrate Class | Catalyst/Initiator | Key Features | Product Type |
|---|---|---|---|---|
| Photocatalytic Alkylation/Arylative Cyclization | N-Acrylamides of N-Substituted Anilines | Visible-light photoredox catalyst | Forms all-carbon quaternary stereocenters. nih.gov | 2-Oxindoles nih.gov |
| Iron-Catalyzed Radical [3+2] Cyclization | N-Aryl Cyclopropylamines and Alkenes | FeCl₂·4H₂O | No external oxidant required; proceeds in EtOH. nih.gov | Polyfunctionalized Cyclopentylamines nih.gov |
| Intramolecular Cyclization of 2-Azaallyl Anions | N-Aryl Amides | Base (e.g., LiHMDS) | Transition-metal-free; avoids external oxidants. rsc.org | 3-Amino Oxindoles rsc.org |
| Nickel/Photoredox Cross-Electrophile Coupling | Aliphatic Aziridines and Aryl Iodides | Ni catalyst / Organic photocatalyst | In situ generation of a radical that can cyclize. acs.org | β-Phenethylamines and cyclized side products acs.org |
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis offers a versatile toolkit for the direct functionalization of C-H bonds, which are typically unreactive. youtube.com For analogues of this compound, the ethylamine side chain can serve as a directing group, guiding a metal catalyst to a specific C-H bond on the phenyl ring, typically at the ortho position, to achieve high regioselectivity. youtube.comyoutube.com
The amine functionality can coordinate to a metal center, forming a cyclometalated intermediate that positions the catalyst in close proximity to the ortho C-H bonds (C2 and C6). nih.gov This strategy, known as chelation-assisted C-H activation, enables the introduction of a wide range of functional groups.
For example, palladium-catalyzed C(sp²)-H activation has been used for the mono-ortho-arylation of phenethylamines using a transient directing group. chemrxiv.org In such reactions, the amine reacts in situ to form an imine which then directs a palladium catalyst to the ortho position of the phenyl ring for subsequent arylation with an aryl iodide. chemrxiv.org Similarly, iridium(III) catalysts have been employed for the ortho-selective alkynylation of arylalkylamines using a removable carbamate (B1207046) (Cbz) protecting group on the amine to direct the C-H activation. researchgate.net
The general catalytic cycle for these transformations often involves:
Coordination of the directing group to the metal center.
C-H bond cleavage via a concerted metalation-deprotonation or related pathway to form a metallacycle intermediate. youtube.com
Reaction with a coupling partner (e.g., via oxidative addition for cross-coupling). youtube.com
Reductive elimination to form the product and regenerate the active catalyst. youtube.com
| Functionalization | Catalyst System | Directing Group Strategy | Coupling Partner | Substrate Example |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂ / Transient Directing Group (DEP) | Transient imine formation chemrxiv.org | Aryl Iodides | Phenethylamine (B48288) chemrxiv.org |
| Alkynylation | [Ir(cod)Cl]₂ / Ligand | Cbz-Amide researchgate.net | Terminal Alkynes | Cbz-protected Phenylalkylamines researchgate.net |
| Hydroxylation | Pd(OAc)₂ / Ligand | Removable Cbz-Amide researchgate.net | AcO-O-tBu | Benzylamine researchgate.net |
| N-Arylation of Pyrrole | Pd(OAc)₂ / keYPhos | N-H of Pyrrole | Aryl Chlorides | Pyrrole rsc.org |
Derivatization and Functionalization Strategies for Enhanced Research Applications
Introduction of Spectroscopic Tags
For analytical techniques that rely on the absorption or emission of light, the introduction of specific chemical groups, or tags, can significantly improve the detectability of the target analyte.
The native structure of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine contains a phenyl and a pyrrole (B145914) ring, which provide some ultraviolet (UV) absorbance. However, for enhanced detection, particularly at low concentrations, derivatization with a potent chromophore is a common strategy. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible or ultraviolet spectrum. By reacting the primary amine of this compound with a reagent containing a highly conjugated system, a new derivative with a significantly higher molar absorptivity can be formed. This leads to a more intense signal in UV-Vis spectrophotometry, thereby lowering the limit of detection.
For instance, reacting the primary amine with cinnamoyl chloride introduces a cinnamic moiety. This process has been demonstrated in related pyrrole compounds where a cinnamic-pyrrole hybrid was synthesized by reacting phenyl(4-phenyl-1H-pyrrol-3-yl)methanone with cinnamoyl chloride in the presence of triethylamine (B128534) and 4-(dimethylamino)-pyridine. mdpi.com The resulting product exhibited distinct spectroscopic properties that could be characterized by ¹H and ¹³C-NMR, as well as high-resolution mass spectrometry (HRMS). mdpi.com
Table 1: Potential Chromophoric Derivatizing Reagents for Primary Amines
| Derivatizing Reagent | Target Functional Group | Resulting Chromophore | Potential λmax (nm) |
| Cinnamoyl chloride | Primary Amine | Cinnamide | ~280-320 |
| Dansyl chloride | Primary Amine | Dansyl sulfonamide | ~330-350 (absorption) |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary Amine | Dinitrophenyl (DNP) amine | ~360 |
Note: The λmax values are approximate and can vary based on the full molecular structure and solvent conditions.
Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption. This technique involves derivatizing the analyte with a fluorophore, a molecule that absorbs light at a specific wavelength and emits light at a longer wavelength. The primary amine of this compound is an ideal target for reaction with various fluorogenic reagents.
Commonly used fluorophore tagging agents for primary amines include dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction of this compound with one of these reagents would yield a highly fluorescent derivative, enabling its detection at very low concentrations using techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. For example, ethylamine (B1201723) has been used as a derivatization reagent itself in other contexts, reacting with reducing saccharides to produce strongly fluorescent zones under UV light, highlighting the utility of amine-based reactions for creating fluorescent products. researchgate.net
Table 2: Common Fluorogenic Reagents for Primary Amine Derivatization
| Reagent | Excitation λ (nm) | Emission λ (nm) | Key Features |
| Dansyl chloride | ~330-350 | ~510-540 | High quantum yield, environmentally sensitive fluorescence |
| Fluorescein isothiocyanate (FITC) | ~495 | ~525 | High absorptivity, widely used in biological labeling |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ~265 | ~315 | Forms stable derivatives, commonly used in amino acid analysis |
Modification for Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Derivatization can be used to improve the performance of this compound in MS-based analyses, particularly when coupled with liquid chromatography (LC-MS).
The efficiency with which an analyte is ionized in the MS source is a critical factor determining the sensitivity of the analysis. While the ethylamine moiety of this compound can be protonated to form [M+H]⁺ ions, derivatization can introduce groups that are more readily ionized. For instance, attaching a permanently charged quaternary ammonium (B1175870) group or a group that is very easily protonated (a "proton sponge" type moiety) can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry.
In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is used for structural elucidation and selective detection. Derivatizing this compound can introduce specific fragmentation pathways that are predictable and lead to characteristic product ions. This can be particularly useful for distinguishing it from other compounds in a complex mixture. A derivative might be designed to produce a specific, high-intensity fragment ion upon collision-induced dissociation (CID), which can then be monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective quantification.
Chiral Derivatization for Enantiomeric Analysis
This compound is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. The analysis of enantiomers is crucial in many fields, particularly in pharmacology, as different enantiomers can have different biological activities. Chiral derivatization is a common strategy to separate and quantify enantiomers using standard, non-chiral chromatographic techniques.
This involves reacting the racemic mixture of this compound with a chiral derivatizing agent (CDA). The CDA must be enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral stationary phase in gas chromatography (GC) or HPLC.
A common example of a chiral derivatizing agent for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogs. The resulting diastereomeric amides can then be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of the original sample.
Table 3: Example of a Chiral Derivatization Reaction
| Analyte | Chiral Derivatizing Agent (CDA) | Resulting Products | Separation Technique |
| (R)- and (S)-1-(3-Pyrrol-1-yl-phenyl)-ethylamine | (R)-Mosher's acid chloride | (R,R)- and (S,R)-diastereomeric amides | Achiral HPLC or GC |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 1-(3-pyrrol-1-yl-phenyl)-ethylamine from reaction mixtures, impurities, and other components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and elution mode.
Mixed-Mode Column Applications for Pyrrole-Amine Separation
The separation of compounds containing both a pyrrole (B145914) ring and an amine group, such as this compound, can be challenging due to their dual chemical nature. Mixed-mode chromatography (MMC) offers a powerful solution by utilizing stationary phases with multiple retention mechanisms. sielc.comhelixchrom.com These columns typically combine reversed-phase and ion-exchange functionalities, allowing for the simultaneous interaction of the hydrophobic pyrrole and phenyl groups, and the ionizable amine group. sielc.comthermofisher.comthermofisher.com
For instance, a mixed-mode column with both C18 (for reversed-phase interaction) and sulfonic acid (for cation-exchange interaction) functionalities can effectively retain and separate pyrrole-amine compounds. helixchrom.com The retention can be finely tuned by adjusting the mobile phase's organic solvent concentration, pH, and ionic strength, providing a high degree of selectivity that is often unachievable with single-mode columns. thermofisher.com This approach eliminates the need for ion-pairing reagents, which can interfere with mass spectrometry detection. thermofisher.com
Isocratic and Gradient Elution Optimization
The choice between isocratic and gradient elution is critical in HPLC method development for this compound.
Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analysis. This approach is simpler and can be suitable for the analysis of relatively simple mixtures where the components have similar retention behaviors. sielc.com For instance, a mobile phase consisting of acetonitrile, water, and an acid buffer like sulfuric or formic acid might be used with a suitable mixed-mode or reversed-phase column. sielc.comsielc.com
Gradient Elution: For more complex samples containing compounds with a wide range of polarities, a gradient elution program is often necessary. oatext.com This involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent. oatext.com This allows for the efficient elution of both weakly and strongly retained components, improving peak shape and reducing analysis time. A typical gradient might start with a higher aqueous content to retain polar impurities and gradually increase the organic modifier to elute the more hydrophobic this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While HPLC is generally preferred for non-volatile compounds, GC-MS can be a viable technique for the analysis of this compound, particularly if the compound exhibits sufficient volatility and thermal stability, or if derivatization is employed. GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" for identification.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the ethylamine (B1201723) side chain, the phenyl ring, and the pyrrole ring. docbrown.info The integration of these signals corresponds to the number of protons in each environment. Spin-spin coupling patterns can help to establish the connectivity of the molecule.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. organicchemistrydata.org Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. researchgate.netrsc.org The chemical shifts of the carbon atoms in the phenyl and pyrrole rings are indicative of their aromatic character and substitution pattern. researchgate.net
¹⁹F NMR: While not directly applicable to this compound itself, if a fluorinated derivative were to be synthesized, ¹⁹F NMR would be a highly sensitive and informative technique for characterization.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure. For this compound, which has a molecular weight of approximately 186.26 g/mol , several ionization techniques can be applied. cymitquimica.comscbt.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 187.27.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for structural elucidation and identification by comparison with spectral libraries.
Chemical Ionization (CI): CI is a softer ionization technique than EI. It involves the use of a reagent gas to ionize the analyte through chemical reactions. CI typically produces less fragmentation than EI, resulting in a more prominent molecular ion peak, which can be beneficial for confirming the molecular weight of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are invaluable for identifying the functional groups present in a molecule and for studying its electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and pyrrole rings, and C=C stretching of the aromatic and pyrrole rings. The presence of an imine group (HC=N-) can be confirmed by a characteristic stretching vibration in the range of 1600–1659 cm⁻¹. mdpi.com
Crystallographic Analysis
Crystallographic techniques provide detailed information about the three-dimensional arrangement of atoms and molecules in a crystalline solid.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govnih.govresearchgate.netresearchgate.net For this compound, this analysis could reveal how individual molecules interact with their neighbors in the solid state, providing a deeper understanding of the forces that govern its crystal packing.
Analytical Method Development and Validation Principles
The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data.
Regulatory Guidelines and Compendial Perspectives (ICH, USP, USFDA)
Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (USFDA) provide comprehensive guidelines for the validation of analytical procedures. amsbiopharma.comvalidationcenter.comeuropa.eupropharmagroup.comgmp-compliance.orggmp-compliance.orgvalidationtechservices.comich.orgdemarcheiso17025.comfda.govuspbpep.comslideshare.netslideshare.netcubiclaboratories.comusp.org These guidelines outline the key validation parameters that must be evaluated, including:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. propharmagroup.comich.org
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. propharmagroup.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. propharmagroup.com
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. propharmagroup.com
Adherence to these guidelines ensures that the analytical methods used for the characterization and quantification of this compound are scientifically sound and meet global regulatory expectations. amsbiopharma.com
Table of Analytical Techniques and Their Applications for this compound
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | |
| Electrospray Ionization (ESI) | Molecular weight of polar, thermally labile molecules |
| High-Resolution MS (HRMS) | Exact mass and elemental composition |
| Electron Ionization (EI) | Molecular weight and structural information from fragmentation patterns |
| Chemical Ionization (CI) | Molecular weight with less fragmentation than EI |
| Spectroscopy | |
| Infrared (IR) Spectroscopy | Identification of functional groups |
| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions and conjugated systems |
| Crystallography | |
| Single Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions |
Performance Characteristics: Specificity, Accuracy, Precision, and Robustness
The validation of an analytical procedure provides documented evidence that the method is fit for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, several performance characteristics must be evaluated. gmp-compliance.orgloesungsfabrik.desynergbiopharma.com For a quantitative method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, the key parameters are specificity, accuracy, precision, and robustness. loesungsfabrik.decertified-laboratories.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comyoutube.com For this compound, specificity would be demonstrated by showing that the analytical signal (e.g., the chromatographic peak) is free from interference from starting materials, known synthesis-related impurities, and any products formed during forced degradation studies. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.
Accuracy represents the closeness of the test results obtained by the method to the true value. certified-laboratories.comelementlabsolutions.com It is typically evaluated by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by spiking a blank matrix with a known amount of the analyte. certified-laboratories.com For this compound, accuracy would be determined by analyzing samples spiked at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery. researchgate.net
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. certified-laboratories.com
Reproducibility: The precision between laboratories (collaborative studies).
For this compound, precision would be assessed by repeatedly analyzing a homogeneous sample and is typically expressed as the Relative Standard Deviation (RSD) of the results.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comyoutube.com For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate and observing the effect on the results. youtube.com
Table 1: Typical Performance Characteristics and Acceptance Criteria for an HPLC Assay
| Performance Characteristic | Test Parameter | Typical Acceptance Criteria |
| Specificity | Resolution between analyte and potential impurities/degradants | Peak is spectrally pure; Resolution > 2.0 |
| Accuracy | % Recovery of spiked analyte | 98.0% to 102.0% |
| Precision (Repeatability) | % RSD for ≥ 6 replicate injections | RSD ≤ 1.0% |
| Precision (Intermediate) | % RSD across different days/analysts | RSD ≤ 2.0% |
| Robustness | Effect of varied parameters on results | System suitability parameters are met; results are not significantly impacted |
Analytical Quality by Design (AQbD) Frameworks
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. americanpharmaceuticalreview.comwaters.com It aims to build quality into the method from the outset, resulting in a well-understood, robust, and flexible analytical procedure. americanpharmaceuticalreview.comresearchgate.net The AQbD process for developing an HPLC method for this compound would involve several key steps. impactfactor.org
Define the Analytical Target Profile (ATP): This first step involves defining the goals of the method, including what needs to be measured (the analyte and potential impurities) and the required performance criteria (e.g., desired accuracy, precision, and sensitivity). waters.comijper.org
Risk Assessment: This step identifies the method parameters that could potentially impact the Critical Quality Attributes (CQAs) of the method. For an HPLC method, these Critical Method Parameters (CMPs) could include mobile phase composition (organic ratio, pH), column type, temperature, and flow rate. The CQAs are the performance characteristics like resolution, peak tailing, and retention time. ijper.org A fishbone diagram or a failure modes and effects analysis (FMEA) can be used for this assessment.
Design of Experiments (DoE): Experimental designs are used to systematically study the effects of the identified CMPs on the method's CQAs. researchgate.net This allows for a comprehensive understanding of the relationships between variables.
Establishment of the Method Operable Design Region (MODR): Based on the DoE results, a multidimensional space is defined where the method is known to perform robustly and meet all predefined criteria. americanpharmaceuticalreview.com Working within this region allows for more flexibility in method parameters without the need for revalidation.
Control Strategy and Lifecycle Management: A control strategy, including system suitability tests, is defined to ensure the method consistently performs as intended over its entire lifecycle.
Table 2: Example of a Risk Assessment for an HPLC Method for this compound
| Method Parameter (CMP) | Potential Failure Mode | Impact on CQA (Resolution, Tailing) | Risk Level |
| Mobile Phase pH | Incorrect pH preparation | Co-elution of peaks, peak shape distortion | High |
| % Organic in Mobile Phase | Incorrect mixing | Shift in retention time, loss of resolution | High |
| Column Temperature | Fluctuation or incorrect setting | Shift in retention time, changes in selectivity | Medium |
| Flow Rate | Pump malfunction | Proportional shift in retention times | Medium |
| Column Lot | Variability in packing | Changes in selectivity and efficiency | Low-Medium |
Forced Degradation Studies for Method Robustness Evaluation
Forced degradation, or stress testing, is a critical component of method development and validation. nih.gov These studies involve subjecting the drug substance, this compound, to harsh conditions to accelerate its decomposition. nih.govajrconline.org The primary objectives of forced degradation are to identify the likely degradation products, establish the intrinsic stability of the molecule, and demonstrate the specificity and stability-indicating nature of the analytical method. nih.gov
The method must be able to separate the intact analyte from any degradation products that are formed. Common stress conditions, as recommended by ICH guidelines, include:
Acidic and Basic Hydrolysis: The compound would be exposed to acidic (e.g., HCl) and basic (e.g., NaOH) solutions. The pyrrole ring can be susceptible to cleavage under strong acidic conditions, while the ethylamine side chain could undergo reactions under both acidic and basic conditions.
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). The ethylamine group and the pyrrole ring are potentially susceptible to oxidation.
Thermal Degradation: The solid drug substance and a solution are exposed to high temperatures.
Photodegradation: The solid and dissolved drug substance are exposed to light, typically from a source emitting in the UV and visible spectrum, to assess photostability. nih.gov Pyrrole derivatives, in particular, can be susceptible to photodegradation. nih.gov
The resulting stressed samples are then analyzed by the developed HPLC method. The ability to resolve the peak for this compound from all the newly formed degradant peaks confirms the method is "stability-indicating." The degradation products can be further characterized using techniques like mass spectrometry (MS). nih.gov
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Potential Degradation Site on this compound |
| Acid Hydrolysis | 0.1 M HCl, heat | Pyrrole ring (potential polymerization/cleavage) |
| Base Hydrolysis | 0.1 M NaOH, heat | Potential reactions involving the amine or phenyl group |
| Oxidation | 3-30% H₂O₂, room temperature or heat | Ethylamine side chain, Pyrrole ring (N-oxide formation) |
| Thermal | Dry heat (e.g., 60-80°C) | General decomposition |
| Photolytic | UV/Visible light exposure (ICH Q1B) | Pyrrole ring, Phenyl ring |
Computational and Theoretical Studies on 1 3 Pyrrol 1 Yl Phenyl Ethylamine Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecular systems. These ab initio methods provide a foundational understanding of the molecule's behavior at the subatomic level.
Density Functional Theory (DFT) has become a primary method for optimizing the ground state geometries and understanding the electronic properties of organic molecules, including pyrrole (B145914) and aniline (B41778) derivatives. arabjchem.org By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular structures, vibrational frequencies, and electronic parameters.
A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-31G* or 6-311++G(d,p), to perform geometry optimizations. arabjchem.orgmdpi.comresearchgate.net For analogs of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine, these calculations reveal key structural parameters. For instance, in related N,N-diacylaniline derivatives, DFT calculations have shown that steric effects from substituents can cause the aromatic ring to twist out of plane with respect to other parts of the molecule. arabjchem.org The optimized bond lengths for C-C bonds within the phenyl ring typically fall within the range of 1.38 to 1.42 Å, consistent with experimental data. arabjchem.org
DFT studies on similar heterocyclic systems, such as 1,5-benzodiazepin derivatives, have successfully determined stable geometries and electronic properties, indicating the reliability of these methods for complex organic molecules. espublisher.com The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data where available. scispace.com
| Computational Method | Typical Basis Set | Key Findings for Analogous Structures | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G* / 6-31G | Optimization of ground state geometries; prediction of rotational barriers and conformational analysis. | arabjchem.orgscispace.com |
| DFT (B3LYP) | 6-311++G(d,p) | Calculation of molecular stability and tautomeric equilibria in pyrrole systems. | mdpi.comnih.gov |
| TD-DFT | 6-31G | Calculation of excited-state properties and prediction of UV-Vis absorption spectra. | espublisher.com |
| DFT (Multiple Functionals) | 6-311++G(d,p) | Comparative study of different functionals (B3LYP, M06-2X, etc.) for structural and electronic properties of pyrrole derivatives. | researchgate.net |
Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret the results of quantum chemical calculations in familiar chemical terms, such as bonds, lone pairs, and delocalization effects. nih.govresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). rsc.org
For analogs containing pyrrole and phenyl rings, NBO analysis quantifies the stabilizing energy (E(2)) associated with these interactions. For example, in thiazole (B1198619) azo dyes featuring phenyl and heterocyclic rings, significant charge transfer is observed from donor moieties (like a methoxyphenyl ring) towards acceptor parts of the molecule. mdpi.com The interaction between a π orbital of a phenyl ring and an antibonding π* orbital of an adjacent system (π → π) can lead to stabilization energies exceeding 50 kcal/mol, indicating substantial electronic delocalization. mdpi.com Similarly, interactions involving lone pairs (n) on heteroatoms like nitrogen and antibonding orbitals (σ or π*) are key to molecular stability. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy (E(2)) (kcal/mol) | Significance |
|---|---|---|---|---|
| π(C-C) Phenyl | π(C-C) Pyrrole | π → π | 20 - 60 | Charge delocalization between aromatic rings. mdpi.com |
| n(N) Pyrrole | π(C-C) Phenyl | n → π | 5 - 15 | Delocalization of nitrogen lone pair into the phenyl ring. |
| n(O/S) | σ(C-N) | n → σ | ~1 - 5 | Weakening of sigma bonds, influencing tautomeric stability. nih.gov |
| π(C-C) | π(C-C) | π → π | > 20 | Indicates flow of charge towards acceptor moieties. mdpi.com |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the most available electron-donating orbital, is associated with nucleophilic character, while the LUMO, the lowest energy electron-accepting orbital, represents electrophilic character. ucalgary.ca
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_gap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net
For analogs of this compound, the HOMO is typically expected to be distributed over the electron-rich pyrrole and phenyl rings, which act as the π-electron core. mdpi.commdpi.com The LUMO is generally a π-antibonding orbital spread across the same aromatic system. mdpi.com In studies of related pyrrole derivatives, the HOMO-LUMO gap is a key parameter used to correlate electronic structure with potential bioactivity. researchgate.netespublisher.com For example, in a series of 1,5-benzodiazepin derivatives, the calculated HOMO-LUMO gap ranged from 3.38 to 4.01 eV, providing a quantitative measure of their relative stabilities. espublisher.com These calculations are essential for understanding how structural modifications can tune the electronic properties and reactivity of the molecule. slideshare.net
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. proteopedia.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net
For molecules containing pyrrole, the region above the ring is electron-rich due to the delocalized π-electrons, making it a site for electrophilic interaction. researchgate.netnih.gov In a molecule like this compound, the MEP map would likely show a negative potential around the pyrrole ring and a positive potential near the amine group's hydrogen atoms (N-H), indicating its potential to act as a hydrogen bond donor. researchgate.netnih.gov The precise topography of the MEP is valuable for understanding non-covalent interactions, such as those involved in drug-receptor binding, and for predicting sites of chemical reactions. nih.govnih.gov
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of molecular flexibility. nih.gov
For a flexible molecule like this compound, MD simulations are crucial for understanding the rotational freedom around the single bonds connecting the pyrrole, phenyl, and ethylamine (B1201723) moieties. These simulations, often performed in an explicit solvent to mimic physiological conditions, can reveal the most stable conformations and the energy barriers between them. nih.govnih.gov For instance, MD studies on phenyl-piperazine scaffolds and other bioactive molecules have been used to confirm binding poses in protein targets and to analyze conformational changes that occur upon binding. nih.govresearchgate.net Such simulations, which can span from nanoseconds to microseconds, provide insights into how the molecule adapts its shape, which is fundamental to its biological function and reactivity. nih.gov
Molecular Modeling for Structure-Reactivity Correlations
Molecular modeling integrates the insights from quantum chemistry and molecular dynamics to establish correlations between a molecule's three-dimensional structure and its chemical reactivity. documentsdelivered.com By combining data from DFT, NBO, FMO, and MEP analyses, a comprehensive picture of reactivity can be constructed.
For analogs of this compound, this approach can predict how structural modifications influence reactivity. For example:
FMO analysis can show how adding electron-donating or electron-withdrawing groups to the phenyl ring alters the HOMO and LUMO energy levels, thereby increasing or decreasing the molecule's susceptibility to oxidation or reduction. espublisher.com
MEP maps can identify how these same substituents shift electron density, making certain atoms more or less attractive to reacting partners. researchgate.net
NBO analysis can quantify the change in hyperconjugative stabilization, explaining the electronic consequences of structural changes. mdpi.com
MD simulations can reveal how modifications affect the molecule's preferred conformation, which in turn can impact which reactive sites are sterically accessible. nih.gov
Studies on the kinetic resolution of β-alkyl phenylethylamine derivatives have demonstrated the power of this approach, where computational modeling helps rationalize the outcomes of catalytic C-H functionalization reactions, a key aspect of their reactivity. mdpi.com By understanding these structure-reactivity relationships, researchers can rationally design new analogs with tailored chemical and biological properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scbt.com The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. researchgate.net By quantifying these properties using molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com
The development of a robust QSAR model for this compound analogs would involve a systematic process. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. Subsequently, a wide array of molecular descriptors is calculated for each analog. These descriptors can be categorized into several classes:
Topological descriptors: These describe the connectivity of atoms within the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms, such as molecular volume and surface area.
Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment and orbital energies (e.g., HOMO and LUMO). mdpi.com
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity, which are crucial for pharmacokinetic considerations. researchgate.net
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that links a selection of these descriptors to the biological activity. scbt.com The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability. nih.gov
For a hypothetical series of this compound analogs, a QSAR study might reveal that specific descriptors have a significant impact on their biological activity. For instance, the model could indicate that increased lipophilicity and the presence of electron-withdrawing groups on the phenyl ring enhance the desired activity.
| Descriptor | Coefficient | Description | Impact on Activity |
| LogP | 1.25 | Lipophilicity | Positive |
| HOMO Energy | -0.87 | Highest Occupied Molecular Orbital Energy | Negative |
| Molecular Weight | 0.54 | Total mass of the molecule | Positive |
| Polar Surface Area | -1.12 | Surface sum over all polar atoms | Negative |
This hypothetical QSAR model suggests that analogs with higher lipophilicity and molecular weight, combined with a lower HOMO energy and reduced polar surface area, are likely to exhibit greater biological activity. Such insights are invaluable for the rational design of new derivatives of this compound with improved therapeutic potential.
Molecular Docking Studies for Binding Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein or enzyme. nih.gov This technique is instrumental in understanding the binding mode of a ligand at the molecular level and in predicting its binding affinity. For analogs of this compound, molecular docking studies can provide crucial insights into their potential mechanism of action by identifying key interactions with their biological target.
The process of molecular docking involves the three-dimensional structures of both the ligand (the this compound analog) and the receptor. The ligand's conformational flexibility is explored within the binding site of the receptor, and various scoring functions are used to estimate the strength of the interaction for different binding poses. A lower docking score generally indicates a more favorable binding interaction. nih.gov
Based on the structural features of phenylpyrrole compounds, a plausible biological target for analogs of this compound could be a protein kinase, which are often implicated in various diseases. nih.gov A hypothetical docking study of a potent analog within the ATP-binding site of a protein kinase might reveal the following key interactions:
Hydrogen Bonds: The ethylamine side chain of the analog could form hydrogen bonds with the backbone carbonyl groups of key amino acid residues in the hinge region of the kinase, a common interaction for kinase inhibitors.
Hydrophobic Interactions: The phenyl and pyrrole rings could engage in hydrophobic interactions with nonpolar amino acid residues lining the binding pocket, such as leucine, valine, and alanine.
Pi-Stacking: The aromatic nature of the pyrrole and phenyl rings could facilitate pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
The results of such a docking study can be summarized in a table to visualize the specific interactions between the ligand and the receptor.
| Interacting Residue | Interaction Type | Distance (Å) |
| Glu91 | Hydrogen Bond (with -NH2) | 2.9 |
| Leu144 | Hydrophobic | 3.8 |
| Val76 | Hydrophobic | 4.1 |
| Phe143 | Pi-Stacking (with Phenyl Ring) | 4.5 |
| Cys90 | Hydrogen Bond (with Pyrrole N-H) | 3.1 |
These predicted interactions from molecular docking studies provide a structural basis for the observed biological activity and can guide the chemical modification of the this compound scaffold to enhance its binding affinity and selectivity for the target protein. nih.gov
Mechanistic Investigations of Reactions Involving 1 3 Pyrrol 1 Yl Phenyl Ethylamine and Its Derivatives
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for 1-(3-Pyrrol-1-yl-phenyl)-ethylamine and its derivatives involves identifying the sequence of elementary steps and the transient species, or intermediates, that are formed and consumed during the course of a reaction. Given the structural motifs present in the molecule, several reaction types can be envisaged, each with its own characteristic pathway and intermediates.
One of the primary reactive sites is the pyrrole (B145914) ring. Pyrroles can participate in various reactions, including electrophilic aromatic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. For instance, in an electrophilic substitution reaction, the pyrrole ring acts as a nucleophile. The reaction would proceed through a charged intermediate, often a sigma complex or arenium ion, where the electrophile has added to the pyrrole ring, temporarily disrupting its aromaticity. The position of substitution (C2, C5, or the phenyl ring) would be dictated by the directing effects of the substituents and the nature of the electrophile.
The ethylamine (B1201723) side chain introduces another dimension of reactivity. The primary amine is nucleophilic and basic, and can undergo reactions such as acylation, alkylation, and imine formation. The stereocenter at the benzylic position can influence the stereochemical outcome of reactions, a concept central to asymmetric synthesis.
Furthermore, the interplay between the pyrrole and the ethylamine moieties can lead to more complex reaction pathways. For example, intramolecular reactions could lead to the formation of novel heterocyclic systems. The amine could act as an internal base or nucleophile, facilitating transformations on the pyrrole ring or the phenyl group.
Modern mechanistic studies employ a combination of experimental and computational techniques to map these pathways. Experimental methods include the isolation and characterization of intermediates, often at low temperatures to increase their lifetime. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying these transient species. nih.gov Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model the potential energy surface of a reaction, predicting the structures and energies of transition states and intermediates. rsc.org
Kinetic Studies and Rate Law Determination
The general form of a rate law for a reaction is given by:
Rate = k[A]^m[B]^n...
where:
k is the rate constant
[A] , [B] are the concentrations of the reactants
m , n are the reaction orders with respect to each reactant
The reaction orders (m, n) are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. youtube.com For example, if doubling the concentration of this compound doubles the reaction rate while keeping other reactant concentrations constant, the reaction is first order with respect to this compound.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
From the hypothetical data in Table 1, doubling the concentration of this compound (Experiment 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the concentration of Reactant B (Experiment 1 vs. 3) quadruples the rate, indicating a second-order dependence. Thus, the rate law would be: Rate = k[this compound]¹[Reactant B]².
The rate constant, k, is temperature-dependent and can be determined from the experimental data. Its value can provide further insight into the reaction's activation energy through the Arrhenius equation.
Investigation of Catalytic Cycles and Active Species
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are commonly used to functionalize pyrrole rings. In a hypothetical Suzuki coupling of a halogenated derivative of this compound with a boronic acid, the catalytic cycle would typically involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated pyrrole derivative, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organoboron compound (boronic acid) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then enter another cycle.
Identifying the active catalytic species is a critical aspect of these investigations. While a precatalyst is often added to the reaction mixture, the true catalyst may be a different species formed in situ. Spectroscopic techniques and kinetic studies can help to identify the structure and concentration of the active catalyst during the reaction. For example, the resting state of the catalyst, the most stable intermediate in the cycle, can often be observed experimentally.
Isotope Effect Studies for Rate-Determining Steps
Isotope effect studies are a powerful tool for probing the rate-determining step of a reaction and for gaining information about the structure of the transition state. ed.ac.uk This technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.
The kinetic isotope effect (KIE) is the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy):
KIE = k_light / k_heavy
A primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break.
For example, if a C-H bond on the ethylamine side chain of this compound is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium (B1214612) would be expected to slow the reaction down, resulting in a KIE greater than 1.
A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step but is located near the reaction center. These effects are typically smaller (closer to 1) and can be normal (KIE > 1) or inverse (KIE < 1), providing information about changes in hybridization or steric environment at the transition state.
By selectively labeling different positions in the this compound molecule and measuring the KIE, researchers can pinpoint which bonds are being altered in the slowest step of the reaction, providing invaluable data for constructing a detailed and accurate reaction mechanism. ed.ac.uk
Q & A
Q. What synthetic routes are recommended for preparing 1-(3-Pyrrol-1-yl-phenyl)-ethylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 4-pyrrol-1-yl phenol (CAS 134855-87-1, structurally analogous) has been used as a precursor in esterification reactions with thiophene acetic acid derivatives . For amine formation, reductive amination of a ketone intermediate (e.g., 3-pyrrol-1-yl acetophenone) using sodium cyanoborohydride or catalytic hydrogenation could yield the ethylamine group. Alternatively, copper-catalyzed three-component reactions (alkyne, aldehyde, amine) reported for propargylamine synthesis may be adapted.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the pyrrole ring (δ 6.0–6.5 ppm for pyrrole protons) and ethylamine chain (δ 1.3–1.5 ppm for CH, δ 2.7–3.0 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: CHN, MW 186.26 g/mol).
- IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (aromatic C=C) validate functional groups.
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereoselective synthesis of chiral derivatives be achieved?
- Methodological Answer : Chiral resolution using tartaric acid derivatives (e.g., (R)- or (S)-1-phenylethylamine as resolving agents) is effective for enantiomeric separation . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) in hydrogenation reactions can induce stereochemistry . For example, 1-(2-naphthyl)ethylamine has been used as a chiral auxiliary in β-lactam synthesis with moderate diastereoselectivity (~60:40) .
Q. What strategies resolve data contradictions in crystallographic studies of this compound?
- Methodological Answer :
- Refinement : Use SHELXL for high-resolution refinement, particularly for resolving disordered pyrrole rings. SHELX’s robust algorithms handle twinned data and partial occupancy issues .
- Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for similar aryl-ethylamine derivatives.
Q. How does the pyrrole substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich pyrrole ring (donor effect) enhances electrophilic substitution at the phenyl ring’s para position. For Suzuki-Miyaura coupling, pre-functionalize the phenyl ring with a boronic ester group. Catalytic systems like Pd(PPh)/KCO in THF at 80°C are effective for aryl-aryl couplings .
Q. What computational methods model its conformational dynamics and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., serotonin receptors, given structural similarity to phenethylamine derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
